An In-depth Technical Guide to 4-(4-Fluorophenyl)but-3-en-1-ol: Structure, Properties, and Potential Applications
An In-depth Technical Guide to 4-(4-Fluorophenyl)but-3-en-1-ol: Structure, Properties, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-(4-Fluorophenyl)but-3-en-1-ol, a fluorinated organic compound of increasing interest in the fields of medicinal chemistry and materials science. This document delves into the core chemical and physical properties of the molecule, outlines its synthesis, explores its reactivity, and discusses its potential applications, particularly within the realm of drug discovery. The strategic incorporation of a fluorine atom onto the phenyl ring significantly influences the molecule's electronic properties, metabolic stability, and binding interactions, making it a valuable synthon for the development of novel therapeutic agents and functional materials. This guide is intended to serve as a foundational resource for researchers and professionals engaged in the design and synthesis of advanced chemical entities.
Chemical Structure and Identifier
4-(4-Fluorophenyl)but-3-en-1-ol is a substituted allylic alcohol. The core structure consists of a but-3-en-1-ol backbone, with a 4-fluorophenyl group attached to the fourth carbon of the butene chain.
Molecular Formula: C₁₀H₁₁FO
Molecular Weight: 166.2 g/mol .[1]
CAS Registry Number: 136185-86-9.[1]
Chemical Structure:
Figure 1: Chemical structure of 4-(4-Fluorophenyl)but-3-en-1-ol.
Physicochemical and Spectroscopic Properties
Understanding the physical and spectral characteristics of 4-(4-Fluorophenyl)but-3-en-1-ol is paramount for its application in research and development.
Physical Properties
| Property | Value | Source |
| Physical State | Yellow to colorless oil | [1] |
| Molecular Formula | C₁₀H₁₁FO | [1] |
| Molecular Weight | 166.2 g/mol | [1] |
| Storage | Keep in a dark place, sealed in a dry environment at room temperature (20 to 22 °C) | [1] |
Spectroscopic Data
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the vinyl protons, the allylic protons, the methylene protons adjacent to the hydroxyl group, and the aromatic protons of the fluorophenyl ring. The coupling constants will be indicative of the stereochemistry of the double bond.
-
¹³C NMR: The carbon NMR spectrum will display distinct peaks for the aromatic carbons (with C-F coupling), the olefinic carbons, the carbon bearing the hydroxyl group, and the other aliphatic carbon.
-
Mass Spectrometry: The mass spectrum would likely show the molecular ion peak (M+) and characteristic fragmentation patterns, including loss of water and fragmentation of the butenyl chain.
-
Infrared (IR) Spectroscopy: The IR spectrum is expected to exhibit a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the alcohol, peaks around 3000-3100 cm⁻¹ for C-H stretching of the aromatic and vinyl groups, and a strong absorption around 1600 cm⁻¹ for the C=C stretching of the aromatic ring. A C-F stretching band is also anticipated.
Synthesis and Purification
The synthesis of 4-(4-Fluorophenyl)but-3-en-1-ol can be approached through several synthetic strategies common in organic chemistry. A plausible and efficient method involves the reduction of the corresponding ketone, 1-(4-Fluorophenyl)but-3-en-1-one.
Synthetic Pathway
Figure 2: A potential synthetic workflow for 4-(4-Fluorophenyl)but-3-en-1-ol.
Experimental Protocol: Reduction of 1-(4-Fluorophenyl)but-3-en-1-one
This protocol is a generalized procedure based on standard chemical transformations and should be adapted and optimized based on laboratory conditions and scale.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 1-(4-Fluorophenyl)but-3-en-1-one in a suitable solvent such as methanol or ethanol under an inert atmosphere (e.g., nitrogen or argon).
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Reducing Agent Addition: Slowly add a reducing agent, such as sodium borohydride (NaBH₄), portion-wise to the stirred solution. The molar equivalent of the reducing agent should be carefully calculated.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching: Once the reaction is complete, cautiously quench the reaction by the slow addition of water or a dilute acid (e.g., 1 M HCl) at 0 °C.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) multiple times.
-
Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to obtain pure 4-(4-Fluorophenyl)but-3-en-1-ol.
Reactivity and Chemical Behavior
The chemical reactivity of 4-(4-Fluorophenyl)but-3-en-1-ol is primarily dictated by the hydroxyl group and the allylic double bond, with the fluorophenyl moiety influencing the electronic nature of the molecule.
-
Reactions of the Hydroxyl Group: The primary alcohol can undergo typical reactions such as oxidation to the corresponding aldehyde or carboxylic acid, esterification, and etherification.
-
Reactions of the Allylic System: The allylic alcohol functionality makes the molecule susceptible to various transformations. For instance, allylic rearrangements can occur under acidic conditions. The double bond can participate in addition reactions, such as hydrogenation, halogenation, and epoxidation.
-
Influence of the 4-Fluorophenyl Group: The electron-withdrawing nature of the fluorine atom can influence the reactivity of the aromatic ring and the adjacent double bond. The fluorine atom can also serve as a site for further functionalization or as a reporter group in biological studies. The presence of fluorine can enhance metabolic stability by blocking sites susceptible to cytochrome P450 oxidation.[2][3]
Applications in Research and Drug Development
The strategic incorporation of fluorine into organic molecules is a widely employed strategy in medicinal chemistry to enhance pharmacological properties.[2][3][4][5] Fluorine's unique properties, including its small size, high electronegativity, and ability to form strong carbon-fluorine bonds, can positively impact a drug candidate's metabolic stability, lipophilicity, and binding affinity to its biological target.[2][3]
While specific applications of 4-(4-Fluorophenyl)but-3-en-1-ol are not extensively documented in publicly available literature, its structural motifs suggest its potential as a valuable building block in several areas:
-
Synthesis of Bioactive Molecules: The fluorophenyl group is a common feature in many approved drugs due to its ability to improve pharmacokinetic profiles.[3] The but-3-en-1-ol moiety provides a handle for further chemical modifications, allowing for the construction of more complex molecular architectures. This compound could serve as a precursor for the synthesis of novel kinase inhibitors, central nervous system agents, or anti-infective drugs.
-
Probe for Mechanistic Studies: The fluorinated phenyl group can be utilized as a ¹⁹F NMR probe to study drug-protein interactions and to investigate metabolic pathways.
-
Materials Science: Allylic alcohols are known to be useful monomers in polymerization reactions. The presence of the fluorophenyl group could impart unique properties to the resulting polymers, such as altered thermal stability, hydrophobicity, and optical properties.
Safety and Handling
As with any chemical substance, proper safety precautions must be observed when handling 4-(4-Fluorophenyl)but-3-en-1-ol.
Hazard Statements:
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H320: Causes eye irritation.[1]
Precautionary Statements:
-
P264: Wash skin thoroughly after handling.
-
P280: Wear protective gloves/ eye protection/ face protection.
-
P302 + P352: IF ON SKIN: Wash with plenty of water.
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
P332 + P313: If skin irritation occurs: Get medical advice/ attention.
-
P337 + P313: If eye irritation persists: Get medical advice/ attention.
Personal Protective Equipment (PPE):
-
Eye Protection: Safety glasses with side-shields or goggles are required.
-
Hand Protection: Wear appropriate chemical-resistant gloves.
-
Skin and Body Protection: A lab coat and appropriate footwear should be worn.
-
Respiratory Protection: Use in a well-ventilated area or under a chemical fume hood.
Storage and Disposal:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials.
-
Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
4-(4-Fluorophenyl)but-3-en-1-ol represents a versatile and valuable chemical entity with significant potential in synthetic chemistry, particularly in the realm of drug discovery and materials science. Its unique combination of a reactive allylic alcohol and a metabolically robust fluorophenyl group makes it an attractive starting material for the synthesis of novel compounds with tailored properties. This technical guide provides a foundational understanding of its structure, properties, and potential applications, aiming to facilitate and inspire further research and innovation in the scientific community.
References
-
Divergent reactivities in fluoronation of allylic alcohols: synthesis of Z-fluoroalkenes via carbon–carbon bond cleavage. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
1-(4-Fluorophenyl)but-1-en-3-one Overview. (n.d.). Onto-sight AI. Retrieved from [Link]
-
Preparation of 4-(Fluorophenyl)but-3-en-2-ols. (n.d.). Academia.edu. Retrieved from [Link]
-
1-(4-Fluorophenyl)but-3-en-1-one. (n.d.). PubChem. Retrieved from [Link]
-
Enantiodivergent Fluorination of Allylic Alcohols: Data Set Design Reveals Structural Interplay between Achiral Directing Group and Chiral Anion. (2016, March 11). National Center for Biotechnology Information. Retrieved from [Link]
-
Electronic Supplementary Information. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]
-
1-(4-Fluorophenyl)but-3-enyl-phenyl-amine - Optional[Vapor Phase IR] - Spectrum. (n.d.). SpectraBase. Retrieved from [Link]
-
Fluorine in drug discovery: Role, design and case studies. (n.d.). Sparrho. Retrieved from [Link]
-
fluorinated n-heterocycles as conformationally diverse bioactives for drug discovery. (n.d.). Sparrho. Retrieved from [Link]
-
Preliminary investigation into the reactivity differences between alkyl and allylic leaving groups: a thesis in Chemistry. (n.d.). University of Massachusetts Dartmouth. Retrieved from [Link]
-
(Z)-4-(4-fluorophenyl)but-3-en-2-ol. (n.d.). SpectraBase. Retrieved from [Link]
-
Fluorination of allylic alcohols and cyclopropanols. (n.d.). ResearchGate. Retrieved from [Link]
-
CAS 136185-86-9 | 1-(4-Fluorophenyl)but-3-en-1-ol. (n.d.). Hoffman Fine Chemicals. Retrieved from [Link]
-
Fluorine in drug discovery: Role, design and case studies. (2025, September 27). ResearchGate. Retrieved from [Link]
-
Fluorine as a key element in modern drug discovery and development. (2018, May 3). LE STUDIUM. Retrieved from [Link]
-
The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. (2024, February 22). MDPI. Retrieved from [Link]
-
1-(4-fluorophenyl)but-3-en-1-one (C10H9FO). (n.d.). PubChemLite. Retrieved from [Link]
-
preparation and Claisen rearrangement as a new entry to highly functionalized fluorinated amino alcohol derivatives. (n.d.). Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). Retrieved from [Link]
-
Biologically Active Organofluorine Compounds. (n.d.). SciSpace. Retrieved from [Link]
-
3-Buten-1-ol. (n.d.). NIST WebBook. Retrieved from [Link]
-
Biological evaluation of methanone as potential antineoplastic agent in 2D and 3D breast cancer models. (2023, July 21). ResearchGate. Retrieved from [Link]
-
The Biological Activities of 20 Nature Identical Essential Oil Constituents. (n.d.). ResearchGate. Retrieved from [Link]
-
In silico prediction of flavan-3-ol as a bioactive compound of Calophyllum macrophyllum as a potential drug against angiostrongylus eosinophilic meningitis. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
Flavanols from Nature: A Phytochemistry and Biological Activity Review. (2022, January 22). MDPI. Retrieved from [Link]
